![molecular formula C24H25N5O2 B2648006 8-(2,4-Dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione CAS No. 923506-75-6](/img/structure/B2648006.png)
8-(2,4-Dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione
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Description
8-(2,4-Dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.497. The purity is usually 95%.
BenchChem offers high-quality 8-(2,4-Dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2,4-Dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Anticancer Properties : Research suggests that this compound exhibits potential anticancer activity. Its unique structure may interfere with cancer cell growth pathways, making it a candidate for further investigation in drug development .
- Anti-inflammatory Effects : The compound’s molecular features could contribute to anti-inflammatory mechanisms. Scientists are exploring its role in managing inflammatory diseases .
- Organic Semiconductors : Due to its conjugated system and electron-rich nature, this compound could serve as a building block for organic semiconductors. These materials find applications in flexible displays, solar cells, and electronic devices .
- Fluorescent Properties : Researchers have observed fluorescence in related compounds. Investigating the photophysical behavior of this molecule could lead to novel fluorescent probes or sensors .
- Enzyme Inhibitors : The compound’s structural motifs may interact with enzymes. Scientists are studying its potential as an enzyme inhibitor, which could have implications in drug design and disease treatment .
- Building Block for Complex Molecules : Organic chemists can use this compound as a starting material for synthesizing more intricate natural products. Its unique arrangement of functional groups allows for diverse transformations .
- Host-Guest Interactions : The compound’s shape and functional groups make it suitable for host-guest chemistry. Researchers explore its inclusion in supramolecular assemblies and molecular recognition studies .
- Degradation Studies : Investigating the compound’s fate in the environment (e.g., photodegradation, hydrolysis) is crucial for assessing its environmental impact .
- Theoretical Studies : Computational chemists can use this compound as a test case for quantum mechanical calculations. Understanding its electronic structure and reactivity aids in predicting its behavior in various environments .
Pharmaceuticals and Medicinal Chemistry
Materials Science and Organic Electronics
Photophysics and Optoelectronics
Chemical Biology and Enzyme Inhibition
Natural Product Synthesis
Supramolecular Chemistry
Environmental Chemistry
Computational Chemistry and Molecular Modeling
properties
IUPAC Name |
6-(2,4-dimethylphenyl)-4-methyl-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-15-9-10-19(17(3)13-15)27-11-12-28-20-21(25-23(27)28)26(4)24(31)29(22(20)30)14-18-8-6-5-7-16(18)2/h5-10,13H,11-12,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMQWDFJRGYLLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2,4-Dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione |
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